((3-Chloro-4-fluorophenyl)sulfonyl)proline

Description

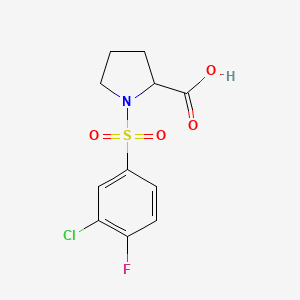

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCYBILJJACYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Fluorophenyl Sulfonyl Proline and Its Derivatives

Retrosynthetic Analysis of ((3-Chloro-4-fluorophenyl)sulfonyl)proline

A retrosynthetic analysis of the target compound, this compound, logically disconnects the molecule at its most synthetically accessible bond. The most apparent disconnection is at the N-S bond of the sulfonamide group. This approach simplifies the structure into two readily available or synthetically accessible precursors:

L-Proline: A naturally occurring chiral amino acid that provides the pyrrolidine (B122466) ring and the carboxylic acid moiety. Its stereocenter is a key feature of the target molecule.

3-Chloro-4-fluorophenylsulfonyl chloride: An activated sulfonyl derivative that provides the substituted aromatic portion of the molecule.

This retrosynthetic strategy is common for the synthesis of sulfonamide derivatives, where a sulfonyl chloride is coupled with an amine via an amidation or sulfonylation reaction. mdpi.com The forward synthesis, therefore, involves the reaction of proline with 3-chloro-4-fluorophenylsulfonyl chloride under suitable conditions.

Optimized Synthetic Pathways for the Target Compound

The forward synthesis based on the retrosynthetic analysis aims to form the N-S bond in a high-yielding and stereochemically controlled manner. Optimization involves careful selection of reaction steps, reagents, and purification methods.

The central reaction step is the N-sulfonylation of proline. scholarsresearchlibrary.com Proline possesses a secondary amine within its pyrrolidine ring, which acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. questjournals.org

A critical aspect of this synthesis is stereocontrol. Since L-proline is a chiral, non-racemic starting material, it is essential to preserve its stereochemistry. The reaction occurs at the nitrogen atom, which is not a chiral center, and under standard sulfonylation conditions, the reaction does not affect the existing stereocenter at the α-carbon (C2) of the proline ring. Therefore, the use of enantiomerically pure L-proline directly leads to the corresponding (S)-enantiomer of the final product, and D-proline (B559540) would yield the (R)-enantiomer. The conformational restriction of the proline ring also plays a role in its reactivity and the stability of the resulting products. nih.govnih.gov

The sulfonylation of proline is typically achieved under conditions that facilitate the reaction between an amine and a sulfonyl chloride. The Schotten-Baumann reaction conditions are often employed for this type of transformation, involving an aqueous base. mdpi.com This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the proline amine group.

The selection of reagents and conditions is crucial for maximizing yield and purity. This includes the choice of solvent, base, and temperature. In some procedures, the carboxylic acid of proline may be protected as an ester to improve solubility in organic solvents and prevent potential side reactions, although direct sulfonylation of the free amino acid is common. scholarsresearchlibrary.comgoogle.com

| Parameter | Reagent/Condition | Purpose | Reference Example |

|---|---|---|---|

| Proline Source | L-proline or L-proline methyl ester | Provides the chiral pyrrolidine core. The ester form can improve solubility in organic solvents. | Reaction of proline with sulfonyl chlorides is a known method. questjournals.org Esterification is a common strategy for amino acids. scholarsresearchlibrary.com |

| Sulfonylating Agent | 3-Chloro-4-fluorophenylsulfonyl chloride | The electrophile that attaches the substituted phenylsulfonyl group to the proline nitrogen. | Analogous to using 4-methylphenylsulphonyl chloride or benzenesulphonyl chloride. questjournals.org |

| Base | Sodium hydroxide (B78521) (NaOH), Pyridine, Potassium Carbonate (K₂CO₃) | Neutralizes the HCl byproduct generated during the reaction. | NaOH is used in Schotten-Baumann reactions. mdpi.com Pyridine and K₂CO₃ are also common bases in acylation/sulfonylation. scholarsresearchlibrary.commdpi.com |

| Solvent | Dichloromethane (CH₂Cl₂)/Water, Dimethylformamide (DMF) | Provides a medium for the reaction. A biphasic system is common for Schotten-Baumann conditions. | CH₂Cl₂/water is used for N-acylation of L-valine. mdpi.com DMF is another suitable solvent. scholarsresearchlibrary.com |

| Temperature | 0–5 °C to Room Temperature | Controls the reaction rate and minimizes potential side reactions. | Reactions are often initiated at a lower temperature and then allowed to warm. mdpi.com |

After the reaction is complete, a standard workup and purification procedure is required to isolate the target compound with high purity. A typical procedure involves:

Acidification: The reaction mixture is acidified with an acid like HCl to protonate the carboxylate group, making the product soluble in organic solvents. google.com

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. mdpi.comgoogle.com

Washing and Drying: The organic layer is washed with brine to remove water-soluble impurities, and then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

Concentration: The solvent is removed under reduced pressure to yield the crude product.

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography to achieve high purity.

Yield optimization strategies focus on ensuring the reaction proceeds to completion efficiently. This can involve using a slight excess of the sulfonyl chloride, maintaining careful pH control during the base addition, and ensuring efficient mixing between phases in a biphasic system. High yields, often exceeding 90%, can be achieved for analogous N-acylation reactions under optimized Schotten-Baumann conditions. mdpi.com

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR), analogues of this compound are synthesized and evaluated. These studies typically involve systematic modifications to different parts of the molecule, such as the phenyl ring, to understand how these changes affect biological activity. nih.gov

Modification of the substituents on the phenyl ring is a common strategy in SAR studies to probe the effects of sterics and electronics on the molecule's activity. nih.govfrontiersin.org This is achieved by replacing 3-chloro-4-fluorophenylsulfonyl chloride with other substituted arylsulfonyl chlorides in the synthetic scheme described in section 2.2.

The required substituted phenylsulfonyl chlorides can be synthesized from the corresponding substituted benzenes via chlorosulfonation. By varying the nature and position of the substituents—such as halogens, alkyl groups, or other electron-withdrawing or electron-donating groups—a library of analogues can be generated. For example, studies on other chemical series have shown that electron-withdrawing groups on the phenyl ring can be important for biological potency. mdpi.comnih.gov

| Required Arylsulfonyl Chloride | Resulting Proline Derivative | Rationale for Modification |

|---|---|---|

| 4-Bromophenylsulfonyl chloride | ((4-Bromophenyl)sulfonyl)proline | Investigate the effect of a different halogen (Br vs. Cl, F) and its position. mdpi.com |

| 4-Toluenesulfonyl chloride (Tosyl chloride) | (Tosyl)proline | Introduce a weakly electron-donating methyl group. mdpi.com |

| 4-Nitrophenylsulfonyl chloride | ((4-Nitrophenyl)sulfonyl)proline | Incorporate a strong electron-withdrawing group to probe electronic effects. |

| 2,4-Dichlorophenylsulfonyl chloride | ((2,4-Dichlorophenyl)sulfonyl)proline | Examine the impact of multiple halogen substitutions and different substitution patterns. |

| 4-Methoxyphenylsulfonyl chloride | ((4-Methoxyphenyl)sulfonyl)proline | Introduce an electron-donating methoxy (B1213986) group. |

Derivatization of the Proline Carboxylic Acid Moiety

The carboxylic acid group of the proline ring in N-sulfonylated prolines serves as a versatile handle for further chemical modifications. Derivatization at this position can lead to the formation of esters, amides, acyl hydrazides, or hydroxamic acids, each potentially altering the compound's biological and physicochemical properties. thermofisher.com

Standard peptide coupling methods are commonly employed for the formation of amide bonds. These reactions typically involve the activation of the carboxylic acid, often with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by the addition of a desired amine. thermofisher.com The inclusion of N-hydroxysulfosuccinimide can enhance the efficiency of EDAC-mediated couplings, particularly in aqueous solutions. thermofisher.com For reactions in organic solvents, a combination of 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) offers a method for amide bond formation with minimal racemization. thermofisher.com

Esterification of the proline carboxylic acid can be achieved through various methods, including reaction with alkyl halides in the presence of a base. For instance, 4'-bromophenacyl trifluoromethanesulfonate (B1224126) has been utilized as a reagent for the derivatization of carboxylic acids to form 4'-bromophenacyl esters, which can be useful for analytical purposes such as HPLC detection. nih.gov Another approach involves the conversion of the carboxylic acid into an aliphatic amine through a two-step process: first, coupling with a half-protected aliphatic diamine (e.g., mono-N-(t-BOC)-propylenediamine), and second, removal of the protecting group with an acid like trifluoroacetic acid. thermofisher.com

The following table summarizes various derivatization strategies for the proline carboxylic acid moiety:

| Derivative Type | Reagents and Conditions | Reference |

| Amides | EDAC, N-hydroxysulfosuccinimide (in aqueous solution) | thermofisher.com |

| Amides | DCC or Diisopropylcarbodiimide (in organic solution) | thermofisher.com |

| Amides | 2,2'-dipyridyldisulfide, triphenylphosphine (in organic solution) | thermofisher.com |

| Esters | 4'-bromophenacyl trifluoromethanesulfonate, N,N-diisopropylethylamine | nih.gov |

| Aliphatic Amines | Mono-N-(t-BOC)-propylenediamine followed by trifluoroacetic acid | thermofisher.com |

| Hydroxamic acids | o-benzylhydroxylamine | nih.gov |

Stereochemical Control in Analogue Synthesis

The stereochemistry of proline analogues is a critical determinant of their biological activity. Therefore, synthetic strategies that allow for precise control over the stereocenters are of paramount importance. The synthesis of 4-substituted proline derivatives with defined stereochemistry often starts from chiral precursors like (cis)-4-hydroxy-L-proline. mdpi.com

One approach to achieve stereoselectivity is through the use of chiral catalysts. For example, the enantioselective synthesis of a (S)-4-methyleneproline scaffold can be achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov This method provides a versatile starting material for various 4-substituted proline derivatives.

Another strategy involves the diastereoselective alkylation of proline enolates. The stereochemical outcome of such reactions can be influenced by the choice of the N-protecting group and the alkylating agent. nih.gov For instance, the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied to understand the factors governing diastereoselectivity. nih.gov

A general and practical synthetic process for all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed with high stereoselectivity. researchgate.net This method relies on the strategic combination of the chirality of the starting glutamic acid and the Evans' oxazolidinone chiral auxiliary to control the introduction of the methyl group. researchgate.net

The following table highlights key aspects of stereochemical control in the synthesis of proline analogues:

| Synthetic Approach | Key Features | Starting Material | Reference |

| Catalytic Enantioselective Alkylation | Use of a chinchonidine-derived phase-transfer catalyst. | Glycine imine analogue | nih.gov |

| Diastereoselective Alkylation | Control of stereochemistry through N-protecting group and alkylating agent. | Substituted L-proline esters | nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Combination of chiral starting material and chiral auxiliary for stereocontrol. | Glutamic acid | researchgate.net |

| Conversion from Chiral Precursor | Stereoselective conversion of a commercially available chiral starting material. | (cis)-4-hydroxy-L-proline | mdpi.com |

Exploration of Novel Synthetic Methodologies for Sulfonylprolines

The development of novel synthetic methods for sulfonylprolines is driven by the need for more efficient, sustainable, and versatile routes to this class of compounds. Research in this area focuses on the application of modern catalytic systems and the incorporation of green chemistry principles.

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur and carbon-nitrogen bonds, which are central to the synthesis of N-arylsulfonylprolines. Recent advances in this field have focused on the development of catalytic systems for arylsulfonylation reactions. acs.org These methods can be broadly categorized into direct arylsulfonylation and multicomponent arylsulfonylation. acs.org

In direct arylsulfonylation, an arylsulfonyl reagent is coupled with a suitable substrate. Transition metal catalysts, such as those based on palladium, copper, or iron, can facilitate this process. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-S bonds. acs.org

Multicomponent reactions offer an atom-economical approach to arylsulfonyl compounds by combining an arylation reagent, a sulfur dioxide surrogate (e.g., DABSO, Na₂S₂O₅), and a substrate in a single step. acs.org Aryl boronic acids, aryl silanes, and aryl halides are commonly used as arylation reagents in these transformations. acs.org

While direct examples for the synthesis of this compound using these methods are not extensively documented, the general principles of transition metal-catalyzed sulfonylation are applicable. For instance, a copper-catalyzed N-directed distal C(sp³)–H sulfonylation with sulfinate salts has been reported, showcasing the potential for regioselective functionalization. acs.org

The following table provides an overview of transition metal-catalyzed approaches relevant to the synthesis of arylsulfonyl compounds:

| Reaction Type | Catalyst System (Example) | Key Features | Reference |

| Direct Arylsulfonylation | Palladium complexes | Cross-coupling of arylsulfonyl reagents. | acs.org |

| Multicomponent Arylsulfonylation | Copper or Iron catalysts | One-pot reaction with a sulfur dioxide surrogate. | acs.org |

| C-H Sulfonylation | Copper catalysts | Regioselective introduction of a sulfonyl group. | acs.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of sulfonylprolines aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, solvent-free reaction conditions, and the development of catalytic methods to minimize waste.

Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid or chlorosulfuric acid, which generate significant amounts of acidic waste. numberanalytics.comrscspecialitychemicals.org.uk Greener alternatives focus on using solid acid catalysts or milder sulfonating agents. For example, silica (B1680970) sulfuric acid has been explored as a greener alternative to sulfuric acid for sulfonation reactions. amazonaws.com

The use of organocatalysts, such as L-proline itself, aligns with green chemistry principles due to their biodegradability and low toxicity. nih.govmdpi.com While not directly involved in the sulfonation step, L-proline can be used to catalyze other transformations in the synthesis of proline derivatives, often with high enantioselectivity. nih.govmdpi.com

Solvent selection is another key aspect of green chemistry. The development of reactions that can be carried out in water or under solvent-free conditions is highly desirable. For instance, a transition metal- and catalyst-free one-pot synthesis of N-sulfonyl amidines has been reported via the direct reaction of sulfonyl azides with amines in the absence of a catalyst, proceeding through in situ aerobic oxidation. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of sulfonylated compounds:

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Greener Reagents | Replacement of harsh acids. | Silica sulfuric acid for sulfonation. | amazonaws.com |

| Catalysis | Use of biodegradable catalysts. | L-proline in the synthesis of proline derivatives. | nih.govmdpi.com |

| Solvent-Free Conditions | Elimination of organic solvents. | Catalyst-free synthesis of N-sulfonyl amidines. | nih.gov |

| Atom Economy | Multicomponent reactions. | One-pot synthesis of arylsulfonyl compounds. | acs.org |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Fluorophenyl Sulfonyl Proline

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For an N-sulfonylated proline derivative such as ((3-chloro-4-fluorophenyl)sulfonyl)proline, this method would provide invaluable insights into its solid-state conformation, including the puckering of the proline ring, the orientation of the sulfonyl group, and the planarity of the aromatic ring. Furthermore, it would reveal the network of intermolecular interactions that govern the crystal packing.

Based on crystal structures of related N-arylsulfonyl compounds and sulfonamides, a hypothetical crystallographic analysis of this compound can be projected. The solid-state structure would likely be stabilized by a combination of hydrogen bonds and other non-covalent interactions. The carboxylic acid moiety of the proline is a potent hydrogen bond donor, while the sulfonyl oxygens and the fluorine atom on the phenyl ring can act as acceptors.

Key intermolecular interactions anticipated in the crystal lattice include:

Hydrogen Bonding: The carboxylic acid proton is expected to form strong hydrogen bonds with the sulfonyl oxygen of an adjacent molecule, leading to the formation of dimers or extended chains.

π-π Stacking: The electron-deficient 3-chloro-4-fluorophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

The conformation of the proline ring itself is of significant interest. It typically adopts one of two major puckering conformations: Cγ-exo (down) or Cγ-endo (up). The specific conformation adopted in the solid state would be influenced by the steric and electronic demands of the bulky (3-chloro-4-fluorophenyl)sulfonyl group and the intermolecular forces within the crystal.

Below is a table of predicted crystallographic parameters for this compound, based on analyses of similar N-arylsulfonylproline structures.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21 or P212121 |

| Proline Ring Pucker | Cγ-exo or Cγ-endo |

| Key Hydrogen Bond Motif | Carboxylic acid O-H···O=S (sulfonyl) |

| Other Significant Interactions | π-π stacking, C-H···O, C-H···F |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Conformational Dynamics

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful non-destructive technique for investigating the stereochemistry and solution-state conformation of chiral molecules. For this compound, which contains a chiral center at the α-carbon of the proline ring, CD spectroscopy would be instrumental in confirming its stereochemical purity and exploring its conformational dynamics in different solvent environments.

The CD spectrum of a proline derivative is highly sensitive to the conformation of the peptide backbone, which is influenced by the cis-trans isomerization of the N-sulfonylproline bond. Proline-containing peptides are known to adopt a polyproline II (PPII) helical structure in solution, which gives rise to a characteristic CD signature. umich.edunih.gov This signature typically includes a strong negative band around 200-210 nm and a weaker positive band near 220-230 nm. nih.gov

A CD analysis of this compound would serve several key purposes:

Stereochemical Confirmation: The CD spectrum of the L-enantiomer would be a mirror image of the D-enantiomer. This provides an unambiguous method to confirm the absolute configuration and assess the enantiomeric purity of a synthesized sample.

Conformational Analysis: The position and intensity of the CD bands would provide information about the predominant secondary structure in solution. The presence of the characteristic PPII signature would indicate a left-handed helical conformation.

Solvent and Temperature Effects: By recording CD spectra in various solvents or at different temperatures, one could study the conformational flexibility of the molecule. Changes in the spectra would reflect shifts in the equilibrium between different conformers, such as the cis and trans isomers of the sulfonyl-proline bond.

The table below summarizes the expected CD spectral features for ((L)-3-Chloro-4-fluorophenyl)sulfonyl)proline in an aqueous solution, based on data from related proline derivatives.

| Spectral Feature | Expected Wavelength (nm) | Expected Sign | Associated Conformation |

|---|---|---|---|

| Strong Negative Band | ~205 nm | Negative | Polyproline II (PPII) Helix |

| Weak Positive Band | ~225 nm | Positive | Polyproline II (PPII) Helix |

In Vitro Biological Activity and Mechanistic Elucidation of 3 Chloro 4 Fluorophenyl Sulfonyl Proline

Target Identification and Validation Approaches (Non-Human)

Following a comprehensive review of scientific literature, no specific studies detailing the target identification and validation of ((3-Chloro-4-fluorophenyl)sulfonyl)proline in non-human systems were found.

Affinity-Based Chemical Proteomics for Binding Partner Identification

There is no available research that has utilized affinity-based chemical proteomics to identify the binding partners of this compound.

Label-Free Methods for Ligand-Target Engagement

No published data exists on the use of label-free methods to investigate the ligand-target engagement of this compound.

Enzymatic Inhibition Studies (In Vitro)

Detailed in vitro enzymatic inhibition studies for this compound have not been reported in the accessible scientific literature.

Dose-Response Analysis and IC50/Ki Determination

Specific dose-response analyses, including the determination of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any enzyme, are not publicly available.

Specificity and Selectivity Profiling Against Related Enzymes

There are no studies available that profile the specificity and selectivity of this compound against a panel of related enzymes.

Mechanistic Studies of Enzyme Inhibition (e.g., Reversible vs. Irreversible)

The mechanism of enzyme inhibition for this compound, including whether it acts as a reversible or irreversible inhibitor, has not been elucidated in any published research.

Information regarding the in vitro biological activity of this compound is not available in current scientific literature.

Following a comprehensive search of published scientific studies and databases, no specific experimental data was found for the chemical compound this compound corresponding to the requested sections on its in vitro biological activity.

The search included queries for receptor binding assays, cell-based functional assays, antimicrobial evaluations, and antioxidant assessments for this specific molecule. The results of the search yielded information on related, but structurally distinct, compounds such as other proline-derived sulfonamides or molecules containing a 3-chloro-4-fluorophenyl group within a different chemical scaffold.

Due to the absence of specific research findings for this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Fulfilling the request would require fabricating data or extrapolating from unrelated compounds, which would compromise the integrity and scientific validity of the content.

Therefore, the following sections of the requested article cannot be provided:

Broader Biological Activity Profiling (In Vitro)

Antioxidant Activity Assessment

Further research and publication in peer-reviewed scientific journals are required before a detailed and accurate profile of the in vitro biological activity of this compound can be compiled.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Fluorophenyl Sulfonyl Proline Analogues

Design Principles for Systematic Structural Modification

The design of analogues of ((3-chloro-4-fluorophenyl)sulfonyl)proline is guided by established principles of medicinal chemistry aimed at exploring the chemical space around the lead compound. A primary strategy involves probing the steric and electronic requirements of the target's binding pocket. This is achieved by systematically introducing a variety of substituents on the phenyl ring and the proline moiety. The goal is to identify which modifications enhance binding affinity and biological activity.

Another key principle is the use of bioisosteric replacements to improve pharmacokinetic properties or to explore alternative binding modes. For instance, replacing a functional group with another that has similar physical or chemical properties can help in understanding the essential features for activity. Furthermore, conformational constraint is a powerful tool; by rigidifying the molecule, for example through cyclization or the introduction of bulky groups, it is often possible to lock the molecule in its bioactive conformation, which can lead to a significant increase in potency and selectivity. The insights gained from these systematic modifications are then used to construct a pharmacophore model that encapsulates the essential structural features required for biological activity.

Impact of Aromatic Ring Substitution on Biological Activity

The substitution pattern on the phenylsulfonyl ring is a critical determinant of the biological activity of this class of compounds. Both the nature and the position of the substituents can profoundly influence the molecule's interaction with its biological target.

The position of the halogen substituents is also critical. For instance, the 3-chloro, 4-fluoro substitution pattern of the lead compound suggests a specific binding pocket topography. Moving these substituents to other positions on the ring or introducing additional halogens can help to map the steric and electronic boundaries of the receptor. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can also contribute to binding affinity. The ability of different halogens to form these bonds varies (I > Br > Cl > F), providing another avenue for optimization. nih.gov

Table 1: Postulated Effects of Phenyl Ring Halogenation on Biological Activity

| Modification | Expected Impact on Activity | Rationale |

|---|---|---|

| Removal of 3-chloro group | Likely decrease | Loss of potential halogen bond or steric interaction. |

| Removal of 4-fluoro group | Likely decrease | Altered electronics and potential loss of hydrogen bond accepting capability. |

| Isomeric relocation (e.g., 2-chloro, 3-fluoro) | Variable | Probes different regions of the binding pocket; activity depends on pocket shape. |

| Introduction of additional halogens | Potentially increase or decrease | Depends on steric tolerance and electronic effects in the binding site. |

| Substitution with Br or I | Potentially increase | Stronger halogen bonding potential. |

To further explore the SAR, a variety of other substituents can be introduced onto the aromatic ring. Small alkyl groups, such as methyl or ethyl, can probe for the presence of small hydrophobic pockets. Their introduction can lead to enhanced binding through van der Waals interactions. The impact of these groups is highly dependent on their position. researchgate.net

Alkoxy groups, like methoxy (B1213986) or ethoxy, have a dual nature. They are larger than alkyl groups and also possess a lone pair of electrons on the oxygen atom, allowing them to act as hydrogen bond acceptors. Their electronic effect on the ring is also different from that of halogens. nih.gov

Table 2: Predicted Influence of Non-Halogen Substituents on Biological Activity

| Substituent Type | Position | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Small Alkyl (e.g., -CH3) | Ortho, Meta, Para | Variable | Probes for hydrophobic pockets; steric effects are position-dependent. |

| Bulky Alkyl (e.g., -t-butyl) | Para | Likely decrease | Potential for steric hindrance. |

| Alkoxy (e.g., -OCH3) | Para | Potentially increase | Can act as a hydrogen bond acceptor and fill a specific pocket. |

| Heteroaryl (e.g., Pyridyl) | N/A | Variable | Introduces new hydrogen bonding possibilities and alters electronics. |

Role of the Sulfonyl Moiety in Target Interaction

The sulfonyl group is a key structural feature of this compound. It is a rigid and polar moiety that plays a crucial role in anchoring the ligand to its target protein. The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors and can form strong interactions with hydrogen bond donors in the active site, such as the backbone N-H of amino acid residues. nih.gov

The tetrahedral geometry of the sulfur atom in the sulfonyl group also imparts a specific three-dimensional orientation to the phenyl ring and the proline scaffold, which is critical for fitting into the binding pocket. nih.gov The sulfur atom itself can participate in non-covalent interactions. Furthermore, the sulfonyl group is metabolically stable and its presence can contribute to favorable pharmacokinetic properties of the molecule. Replacing the sulfonyl group with other linkers, such as a carbonyl or a methylene (B1212753) group, would likely lead to a significant loss of activity, highlighting its importance in target recognition.

Stereochemical Considerations of the Proline Scaffold on Activity and Selectivity

The proline ring is a conformationally restricted five-membered ring. The stereochemistry at the alpha-carbon (C2), where the sulfonyl group is attached, and at other positions on the ring (C3, C4, C5) is of paramount importance for biological activity. The natural L-proline configuration is often preferred for binding to biological targets, but the D-proline (B559540) enantiomer can sometimes exhibit different or even enhanced activity. rsc.org

The puckering of the proline ring (endo or exo) also influences the spatial orientation of the substituents and can affect binding affinity. researchgate.net Introducing substituents on the proline ring can further constrain its conformation and can be used to probe for additional interactions with the target. For example, a hydroxyl group at the 4-position (as in hydroxyproline) can provide an additional hydrogen bonding opportunity. The stereochemistry of such substituents is critical; a 4R-hydroxyproline will present the hydroxyl group in a different spatial orientation than a 4S-hydroxyproline, which can lead to dramatic differences in activity and selectivity.

Pharmacophore Generation from SAR Data

The culmination of SAR studies is the generation of a pharmacophore model. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the SAR data from analogues of this compound, a pharmacophore model would likely include:

A hydrophobic/aromatic feature corresponding to the 3-chloro-4-fluorophenyl ring.

Specific locations for halogen bond donors or electron-withdrawing features at the 3 and 4 positions of the phenyl ring.

Two hydrogen bond acceptor features from the sulfonyl oxygen atoms.

A specific stereochemical arrangement of the proline scaffold.

An optional hydrogen bond donor/acceptor feature if substitutions on the proline ring are found to be beneficial.

This pharmacophore model serves as a valuable tool for the virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds and for the de novo design of novel, more potent analogues.

Computational and Theoretical Chemistry Investigations of 3 Chloro 4 Fluorophenyl Sulfonyl Proline

Molecular Docking Simulations with Proposed Biological Targets

Extensive literature searches did not yield specific studies on the molecular docking of ((3-Chloro-4-fluorophenyl)sulfonyl)proline with any proposed biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is highly dependent on a known or hypothesized biological target. In the absence of published research identifying specific protein targets for this compound, a detailed analysis of its binding mode, interaction energies, and key protein-ligand interactions cannot be provided.

Binding Mode Analysis and Interaction Energy Calculations

Information regarding the binding mode and interaction energy calculations for this compound is not available in the reviewed scientific literature. Such analyses are contingent upon successful molecular docking simulations with a defined biological receptor, which have not been reported for this compound.

Identification of Key Protein-Ligand Interactions

There are no available studies that identify key protein-ligand interactions for this compound. This level of analysis requires a co-crystal structure or a validated docking model of the compound within the active site of a specific protein, neither of which has been described in the public domain.

Virtual Screening of Chemical Libraries for Novel Analogues

While virtual screening is a common computational strategy to identify novel analogues of a lead compound, there is no published research indicating that this compound has been used as a template for such studies. This process typically involves screening large chemical libraries for molecules with similar properties or predicted binding modes to a known active compound.

Quantum Chemical Calculations (DFT-based)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. However, specific DFT-based studies on this compound have not been found in the scientific literature. Therefore, a detailed report on its conformational analysis, electronic structure, and reactivity descriptors from this perspective cannot be compiled at this time.

Conformational Analysis and Energy Minimization

No specific conformational analysis or energy minimization studies for this compound using DFT methods have been published. Such studies would provide insight into the molecule's preferred three-dimensional shape and the energy landscape of its different conformers.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

A detailed analysis of the electronic structure and reactivity descriptors, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential map for this compound, is not available. These descriptors are typically derived from DFT calculations and are used to predict a molecule's reactivity and interaction patterns. Without dedicated computational studies on this compound, these properties remain uncharacterized in the literature.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide critical information about its binding stability when interacting with a biological target, such as a protein, and its inherent conformational dynamics.

Conformational dynamics, the study of how a molecule's shape changes over time, is particularly relevant for proline-containing compounds. nih.gov The proline ring can adopt different puckered conformations, which can influence its binding to a target. nih.govnih.gov Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, a unique property that can significantly impact the structure and function of peptides and proteins. nih.gov MD simulations can track these conformational changes, providing a dynamic picture of how this compound might behave in a biological system.

Illustrative Example of Molecular Dynamics Simulation Data:

| Simulation Parameter | Hypothetical Value for this compound | Interpretation |

| Binding Free Energy (kcal/mol) | -9.8 | Indicates a potentially stable binding interaction with a target protein. |

| Root Mean Square Deviation (RMSD) | 1.5 Å | Suggests the compound remains in a stable position within the binding site over the simulation time. |

| Proline Ring Pucker | Predominantly Cγ-exo | This specific conformation may be crucial for optimal binding. |

| Prolyl Amide Bond Conformation | 95% trans, 5% cis | The preference for the trans conformation is typical but the presence of cis could be functionally important. nih.gov |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found.

Predictive Modeling for ADMET Properties (Excluding Human Data)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. nih.gov In silico, or computational, methods for predicting these properties are increasingly used to identify promising drug candidates early in the development process, reducing the need for extensive animal testing. nih.gov These predictive models are typically built using quantitative structure-activity relationship (QSAR) techniques, which correlate the chemical structure of a compound with its biological activity or property. nih.gov

For this compound, various computational models could be employed to predict its ADMET profile. These models utilize the molecular structure to estimate properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov Toxicity predictions can also be made, flagging potential issues such as mutagenicity or carcinogenicity. nih.gov It is important to note that these are predictions based on computational models and require experimental validation.

Illustrative Example of Predicted ADMET Properties:

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Caco-2 Permeability | High | Suggests good potential for absorption from the gut. mdpi.com |

| P-glycoprotein Substrate | No | Indicates the compound is less likely to be actively removed from cells. mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Suggests the compound may have limited effects on the central nervous system. |

| Plasma Protein Binding | High | Could lead to a longer duration of action in the body. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |

| Excretion | ||

| Predicted Clearance | Moderate | Suggests a reasonable half-life in the body. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagen | Indicates a low likelihood of causing genetic mutations. nih.gov |

| Carcinogenicity | Negative | Suggests a low potential to cause cancer. nih.gov |

Note: The data in this table is for illustrative purposes only and represents hypothetical predictions for this compound based on general in silico ADMET modeling principles. nih.govnih.gov

Future Research Directions and Translational Potential Non Clinical

Design and Synthesis of Next-Generation Sulfonylproline Analogues

The design and synthesis of next-generation analogues of ((3-Chloro-4-fluorophenyl)sulfonyl)proline are pivotal for enhancing its therapeutic potential and elucidating its structure-activity relationships (SAR). researchgate.net Future efforts in this area will likely concentrate on systematic modifications of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies: A crucial initial step involves the application of pharmacophore modeling to identify the key chemical features essential for biological activity. dovepress.comnih.govmdpi.com By understanding the three-dimensional arrangement of functional groups required for target interaction, researchers can design novel analogues with improved binding affinity and specificity. Subsequent SAR studies, involving the synthesis and biological evaluation of a library of derivatives, will provide valuable data on how modifications to the chlorofluorophenyl ring, the sulfonyl group, and the proline moiety impact activity. nih.gov For instance, substitutions on the aromatic ring could modulate electronic properties and steric interactions, while alterations to the proline scaffold may influence conformational rigidity and interactions with target proteins.

Synthesis of Functionalized Derivatives: The development of efficient and versatile synthetic routes is paramount for generating a diverse range of analogues. mdpi.comnih.govrsc.org Modern synthetic methodologies, such as C-H bond functionalization and multicomponent reactions, can be employed to introduce a variety of functional groups onto the sulfonylproline scaffold. rsc.org This will enable the exploration of a wider chemical space and the creation of derivatives with tailored properties. For example, the incorporation of different heterocyclic rings in place of the proline moiety could lead to novel scaffolds with distinct biological profiles.

The following table outlines potential modifications and their expected impact on the properties of this compound analogues:

| Structural Modification | Rationale | Potential Impact |

| Substitution on the phenyl ring | Modulate electronic and steric properties | Improved binding affinity, selectivity, and metabolic stability |

| Replacement of the proline ring | Explore different conformational constraints | Altered target specificity and pharmacokinetic profile |

| Modification of the sulfonyl linker | Vary the distance and angle between key pharmacophoric features | Optimized interaction with the target's binding pocket |

| Introduction of chiral centers | Investigate stereospecific interactions with the target | Enhanced potency and reduced off-target effects |

Exploration of Novel Biological Targets beyond Current Findings

A key area of future investigation is the identification and validation of novel biological targets for this compound and its analogues. criver.comresearchgate.netchemdiv.com While initial studies may have identified primary targets, a comprehensive understanding of its mechanism of action requires a broader exploration of its molecular interactions within a biological system. scripps.edu

Proteomic Profiling and Target Deconvolution: Advanced proteomic approaches will be instrumental in identifying the cellular binding partners of this compound. nih.govnih.gov Techniques such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics can be used to pull down interacting proteins from cell lysates or tissues. criver.comcreative-biolabs.comresearchgate.netnih.gov Subsequent mass spectrometry analysis can then identify these proteins, providing a list of potential targets. Target deconvolution strategies will be necessary to distinguish between specific, high-affinity targets and non-specific binders. criver.comcreative-biolabs.comresearchgate.netnih.govnih.gov

Investigating Protein-Protein Interactions: There is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often considered challenging drug targets. nih.govresearchgate.netscripps.edu The sulfonylproline scaffold could serve as a starting point for designing inhibitors or stabilizers of specific PPIs. nih.gov Computational modeling, combined with biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to screen for and characterize the interaction of this compound derivatives with PPI interfaces.

The table below summarizes potential novel biological targets and the rationale for their investigation:

| Potential Target Class | Rationale | Investigative Approaches |

| Enzymes (e.g., proteases, kinases) | The sulfonyl group can act as a reactive moiety or a hydrogen bond acceptor. | Activity-based protein profiling, enzyme inhibition assays. |

| G-protein coupled receptors (GPCRs) | The rigid proline scaffold may mimic endogenous ligands. | Radioligand binding assays, functional cellular assays. |

| Ion channels | The molecule's size and charge distribution may allow it to interact with channel pores or allosteric sites. | Electrophysiological recordings, patch-clamp assays. |

| Transcription factors | The compound may disrupt the interaction of transcription factors with DNA or other proteins. | Reporter gene assays, chromatin immunoprecipitation (ChIP). |

Application in Chemical Probe Development for Biological Systems

The unique chemical structure of this compound makes it an attractive candidate for development into a chemical probe. nih.gov Chemical probes are powerful tools for studying the function of proteins and other biomolecules in their native cellular environment. rsc.org

Design of Photoaffinity and Clickable Probes: To facilitate target identification and visualization, the sulfonylproline scaffold can be modified to incorporate photoaffinity labels or clickable handles. nih.govnih.govnih.govmdpi.comrsc.org Photoaffinity probes contain a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling its identification. nih.govnih.govbohrium.com Clickable probes, on the other hand, contain a bioorthogonal functional group (e.g., an alkyne or azide) that can be selectively ligated to a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. nih.govnih.govmdpi.comrsc.org

Activity-Based Protein Profiling (ABPP): The development of chemical probes based on this compound would enable their use in activity-based protein profiling (ABPP). doaj.orgnih.govfrontiersin.orgnih.govmagtechjournal.com ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to profile the functional state of entire enzyme families directly in complex biological systems. doaj.orgnih.govfrontiersin.orgnih.govmagtechjournal.com A sulfonylproline-based probe could be used to identify novel enzyme targets and to study their activity in health and disease.

The following table outlines the design and application of chemical probes derived from this compound:

| Probe Type | Key Feature | Application |

| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling and identification of target proteins. nih.govnih.govbohrium.com |

| Clickable Probe | Bioorthogonal handle (e.g., alkyne, azide) | Target visualization, enrichment, and pull-down experiments. nih.govnih.govmdpi.comrsc.org |

| Activity-Based Probe | Reactive group targeting a specific enzyme class | Profiling enzyme activity in complex biological samples. doaj.orgnih.govfrontiersin.orgnih.govmagtechjournal.com |

Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices

To support preclinical and potentially clinical development, robust and sensitive analytical methods for the detection and quantification of this compound in complex biological matrices are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of small molecules in biological fluids such as plasma and tissue homogenates. bioanalysis-zone.comnih.govnih.govchromatographyonline.com The development of a validated LC-MS/MS method will be crucial for pharmacokinetic studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). bioanalysis-zone.comnih.govnih.govchromatographyonline.com This method would involve optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve high sensitivity, specificity, and accuracy. researchgate.net

Capillary Electrophoresis for Chiral Analysis: Given that the proline moiety is chiral, it is important to develop analytical methods that can separate and quantify the individual enantiomers of this compound. Capillary electrophoresis (CE) is a powerful technique for chiral separations and can be employed to assess the enantiomeric purity of the compound and to study the stereoselective metabolism and disposition of each enantiomer. wiley.comacs.orgnih.govnih.gov

The table below details the key aspects of advanced analytical method development:

| Analytical Technique | Primary Application | Key Methodological Considerations |

| LC-MS/MS | Quantification in biological matrices (plasma, urine, tissue) | Optimization of chromatographic separation, mass spectrometric parameters, and sample extraction. bioanalysis-zone.comnih.govnih.govchromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification | Accurate mass measurements to elucidate the structures of metabolites. |

| Capillary Electrophoresis (CE) | Chiral separation and analysis | Selection of appropriate chiral selectors and optimization of separation conditions. wiley.comacs.orgnih.govnih.gov |

| Immunoassays (e.g., ELISA) | High-throughput screening | Development of specific antibodies against the compound. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ((3-Chloro-4-fluorophenyl)sulfonyl)proline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of proline derivatives using 3-chloro-4-fluorobenzenesulfonyl chloride (a key precursor). Reaction optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonyl chloride reactivity .

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to proline to account for potential moisture sensitivity .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm sulfonyl group integration (¹H: δ 7.5–8.0 ppm for aromatic protons; ¹³C: ~115–125 ppm for sulfonyl carbons) and proline backbone conformation (δ 2.0–4.5 ppm for cyclic amine protons) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the proline ring . ORTEP-3 can generate thermal ellipsoid plots to visualize steric clashes .

- Mass spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion peaks (expected m/z: ~330–335 for [M-H]⁻) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol. The sulfonyl group enhances aqueous solubility compared to non-polar analogs, but the chloro-fluorophenyl moiety may reduce it .

- Stability assays : Incubate at 37°C in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Proline’s cyclic structure confers rigidity, improving stability over linear analogs .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with proline-metabolizing enzymes (e.g., proline dehydrogenase). The sulfonyl group’s hydrogen-bond acceptor properties may stabilize binding pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility. The chloro-fluorophenyl group’s hydrophobicity may influence membrane permeability .

- QM/MM calculations : Evaluate charge distribution at the sulfonyl-proline junction to predict reactivity in catalytic environments .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

- Methodological Answer :

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., sulfonyl group hydrolysis or proline ring oxidation) that reduce bioavailability .

- Tissue distribution studies : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs via scintillation counting .

- Species-specific differences : Compare metabolic clearance in murine vs. human hepatocytes to explain interspecies variability .

Q. How does this compound modulate proline metabolism in plant stress responses, and what experimental designs validate this?

- Methodological Answer :

- Gene expression analysis : Perform qRT-PCR on Arabidopsis thaliana treated with the compound to quantify changes in P5CS (proline biosynthesis) and PDH (proline degradation) transcripts .

- Osmotic stress assays : Expose plants to 200 mM NaCl and measure proline accumulation via ninhydrin assay. Compare wild-type vs. transgenic lines lacking sulfonyl-group transporters .

- ROS scavenging assays : Use CM-H2DCFDA fluorescence to test if the compound mitigates oxidative stress by enhancing proline’s antioxidant role .

Data Presentation Guidelines

Table 1 : Key Physicochemical Properties of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.